molecular formula C12H7BrO2 B010230 2-Bromooxanthrene CAS No. 105906-36-3

2-Bromooxanthrene

Cat. No.: B010230
CAS No.: 105906-36-3
M. Wt: 263.09 g/mol
InChI Key: GSUCEGNAROQSGU-UHFFFAOYSA-N
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Description

2-Bromodibenzo-p-dioxin: is a brominated derivative of dibenzo-p-dioxin, a compound known for its unique structure consisting of two benzene rings connected by two oxygen atoms. This compound is part of a larger family of dioxins, which are known for their environmental persistence and potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of a brominating agent such as bromine or ferric bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride, and the process is carried out under controlled temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2-Bromodibenzo-p-dioxin follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precision and consistency. The bromination reaction is carefully monitored to control the reaction conditions and yield the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromodibenzo-p-dioxin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in detoxification processes. This interaction can lead to toxic effects, including disruption of endocrine functions and promotion of carcinogenesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromodibenzo-p-dioxin is unique due to its bromine substitution, which affects its chemical reactivity and biological interactions. The presence of bromine can influence the compound’s persistence in the environment and its potential toxicological effects .

Properties

IUPAC Name

2-bromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCEGNAROQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872100
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105906-36-3
Record name 2-Bromooxanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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